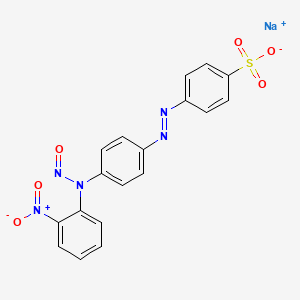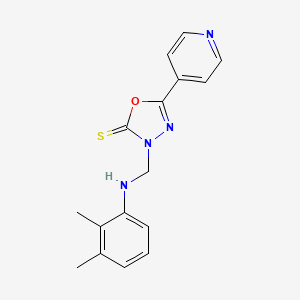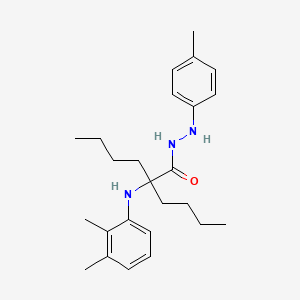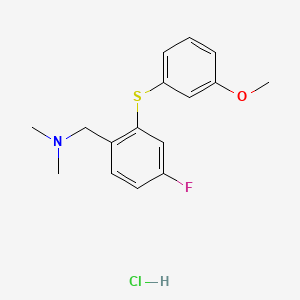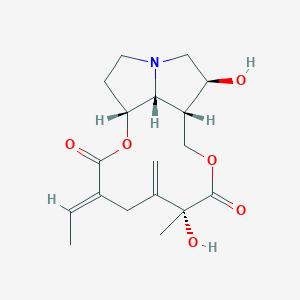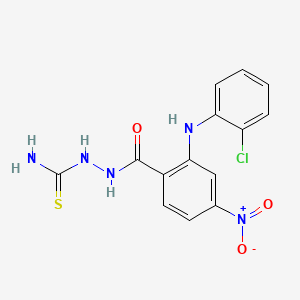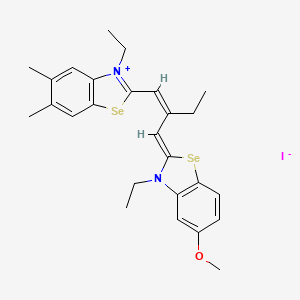
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El yoduro de 3-etil-2-(2-((3-etil-5-metoxi-3H-benzoselenazol-2-ilideno)metil)but-1-enil)-5,6-dimetilbenzoselenazolium es un compuesto orgánico complejo que pertenece a la familia de los benzoselenazolios. Este compuesto se caracteriza por su estructura única, que incluye átomos de selenio, lo que lo hace particularmente interesante en varios campos de la investigación científica.
Métodos De Preparación
La síntesis del yoduro de 3-etil-2-(2-((3-etil-5-metoxi-3H-benzoselenazol-2-ilideno)metil)but-1-enil)-5,6-dimetilbenzoselenazolium implica múltiples pasos. La ruta sintética suele comenzar con la preparación del núcleo de benzoselenazolium, seguida de la introducción de los grupos etil y metoxi. Las condiciones de reacción a menudo requieren temperaturas, disolventes y catalizadores específicos para garantizar que el producto deseado se obtenga con alta pureza y rendimiento. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando reactores de flujo continuo y optimizando las condiciones para maximizar la eficiencia y minimizar los residuos .
Análisis De Reacciones Químicas
Este compuesto se somete a varios tipos de reacciones químicas, entre ellas:
Oxidación: Los átomos de selenio en el compuesto pueden oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos. .
Aplicaciones de la investigación científica
El yoduro de 3-etil-2-(2-((3-etil-5-metoxi-3H-benzoselenazol-2-ilideno)metil)but-1-enil)-5,6-dimetilbenzoselenazolium tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial aplicación terapéutica, en particular en el tratamiento de enfermedades relacionadas con el estrés oxidativo.
Industria: Se utiliza en el desarrollo de nuevos materiales y como aditivo en ciertos procesos industriales
Aplicaciones Científicas De Investigación
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and as an additive in certain industrial processes
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con dianas moleculares y vías. Los átomos de selenio juegan un papel crucial en su actividad, a menudo participando en reacciones redox que modulan los procesos celulares. El compuesto puede interactuar con enzimas y proteínas, influyendo en su función y conduciendo a diversos efectos biológicos .
Comparación Con Compuestos Similares
En comparación con otros compuestos de benzoselenazolium, el yoduro de 3-etil-2-(2-((3-etil-5-metoxi-3H-benzoselenazol-2-ilideno)metil)but-1-enil)-5,6-dimetilbenzoselenazolium es único debido a sus sustituyentes específicos y configuración estructural. Entre los compuestos similares se encuentran:
- Yoduro de 3-etil-5-metoxibenzoselenazolium
- Yoduro de 2-(2-((3-etil-5-metoxi-3H-benzoselenazol-2-ilideno)metil)but-1-enil)benzoselenazolium Estos compuestos comparten algunas similitudes estructurales pero difieren en sus sustituyentes y reactividad general, lo que lleva a propiedades y aplicaciones distintas .
Propiedades
Número CAS |
93857-89-7 |
|---|---|
Fórmula molecular |
C26H31IN2OSe2 |
Peso molecular |
672.4 g/mol |
Nombre IUPAC |
3-ethyl-2-[(Z)-2-[(Z)-(3-ethyl-5-methoxy-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C26H31N2OSe2.HI/c1-7-19(14-25-28(9-3)22-16-20(29-6)10-11-23(22)30-25)15-26-27(8-2)21-12-17(4)18(5)13-24(21)31-26;/h10-16H,7-9H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
GDQMJSAAANRSIT-UHFFFAOYSA-M |
SMILES isomérico |
CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)/C=C\3/N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
SMILES canónico |
CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



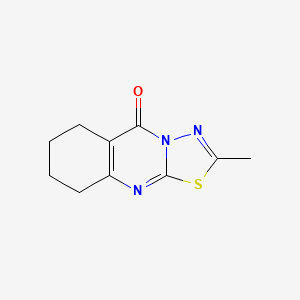

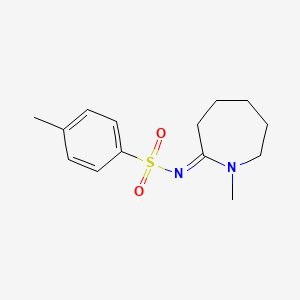
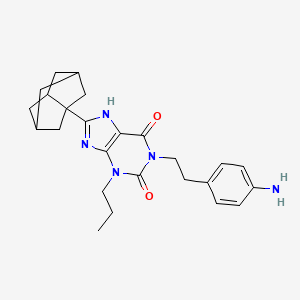
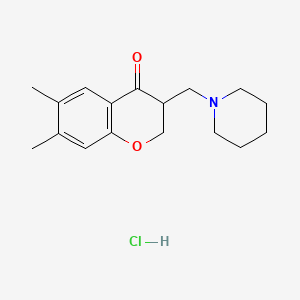
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
